BacCH91
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ITSFIGCTPGCGKTGSFNSFCC |
Origin of Product |
United States |
Genomic Context and Biosynthesis of Bacch91
Identification of the bacCH91 Gene Cluster
The genetic determinants for this compound production are organized into a distinct gene cluster. The identification and characterization of this cluster have provided significant insights into the biosynthesis of this lantibiotic.
Genetic Locus and Flanking Regions
The this compound gene is situated within a specific locus on the chromosome of S. aureus CH-91. Analysis of the flanking regions has revealed the presence of genes that are likely involved in its biosynthesis and regulation. Sequencing of a 2-kbp fragment surrounding the this compound gene identified the leukotoxin D (lukD) gene located 861 nucleotides upstream and a gene encoding a lantibiotic biosynthesis protein B (lbpB) 64 nucleotides downstream researchgate.net. This genomic arrangement, with upstream regulatory elements and downstream modification and transport genes, is characteristic of many bacteriocin (B1578144) gene clusters. The proximity of these genes strongly suggests their coordinated expression and functional linkage in the production of this compound.
Notably, a unique sequence of approximately 200 bp, ending with 13-nucleotide inverted repeats, was found downstream of lukD in strain CH-91, a feature not observed in other staphylococcal strains with similar bacteriocin gene clusters researchgate.net. This unique organization in the CH-91 strain involves a single this compound gene, whereas a second bacteriocin gene in other strains is replaced by an open reading frame (ORF) encoding a polypeptide with similarities to proteins involved in genetic recombination researchgate.net.
| Gene/Region | Location Relative to this compound | Putative Function |
| lukD | 861 bp upstream | Leukotoxin D |
| Unique Sequence | Downstream of lukD | Unknown, contains inverted repeats |
| lbpB | 64 bp downstream | Lantibiotic biosynthesis protein B |
| ORF | Replacing second bacteriocin gene | Similar to recombination proteins |
Comparative Genomics of this compound Homologs Across Staphylococcal Species
Homologs of the this compound gene cluster are present in various staphylococcal species, indicating a degree of conservation of this antimicrobial system within the genus. Comparative genomic analyses have revealed both similarities and differences in the organization and content of these homologous clusters. For instance, while other staphylococcal lantibiotic gene clusters often encode two similar bacteriocins, the S. aureus CH-91 cluster contains only the single this compound gene researchgate.net.
The presence of homologous gene clusters in different species suggests a shared evolutionary origin and highlights the importance of these bacteriocins in the ecological competition among staphylococci. These comparative studies are crucial for understanding the distribution and functional diversity of this compound-like lantibiotics.
Allelic Variants and Evolutionary Divergence
Analysis of available genomic data has shown that homologs of this compound, referred to as bac2, exist in at least two conserved allelic variants researchgate.net. One variant is identical to the gene found in S. aureus CH-91 and has been identified in three other S. aureus strains (RF122, LGA 251, and ED133), all of which were isolated from cows researchgate.net. Another allelic variant of bac2 has been found in some human isolates of S. aureus researchgate.net. The presence of these allelic variants suggests an evolutionary divergence driven by host adaptation or other selective pressures. The nucleotide and amino acid sequence of the this compound pre-peptide has been determined, providing a basis for comparing these variants at the molecular level researchgate.net.
Biosynthetic Pathway Elucidation
The biosynthesis of this compound follows the general pathway of class I lantibiotics, which involves the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.
Precursor Peptide Synthesis and Post-translational Modification Enzymes
This compound is initially synthesized as a precursor peptide, often referred to as a pre-peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide. The nucleotide and amino acid sequence of the this compound pre-peptide has been elucidated researchgate.net. The leader peptide serves as a recognition signal for the modification enzymes and is ultimately cleaved off to yield the mature, active bacteriocin.
The post-translational modifications are crucial for the structure and function of this compound. These modifications are carried out by a suite of enzymes encoded within the this compound gene cluster. These enzymes include those responsible for the dehydration of specific serine and threonine residues within the core peptide, followed by the formation of characteristic thioether cross-links (lanthionine and methyllanthionine bridges) through the addition of cysteine thiols to the dehydrated residues. This process results in the polycyclic structure of the mature lantibiotic.
Enzymatic Machinery for Dehydration and Cyclization Events
The formation of the defining features of lantibiotics, the lanthionine (B1674491) and methyllanthionine rings, is a two-step enzymatic process. First, specific serine and threonine residues in the core peptide are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. This reaction is catalyzed by a dedicated dehydratase enzyme, often designated LanB in class I lantibiotic systems researchgate.netnih.gov.
Accessory Proteins Involved in Maturation and Transport
The conversion of the primary this compound precursor peptide into a mature, biologically active lantibiotic is a multi-step process requiring several accessory proteins encoded within or associated with its BGC. While the complete enzymatic machinery for this compound has not been fully elucidated, its composition can be inferred from well-characterized lantibiotic systems and the genetic information available. nih.govresearchgate.net A gene encoding a lantibiotic biosynthesis protein, designated LbpB, has been identified immediately downstream of the this compound structural gene. nih.gov The functions of accessory proteins in such systems are generally categorized as follows:
Modification Enzymes: Lantibiotic biosynthesis is defined by post-translational modifications. These are typically carried out by one or more dedicated enzymes. A dehydratase (a LanB-type protein) is responsible for converting serine and threonine residues in the precursor peptide into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. nih.gov Subsequently, a cyclase (a LanC-type protein) catalyzes the stereospecific addition of cysteine thiol groups to these dehydro-residues, forming the characteristic lanthionine and methyllanthionine thioether bridges. nih.govresearchgate.net In some systems, a single bifunctional enzyme (a LanM-type protein) performs both dehydration and cyclization. nih.gov
Processing Proteases: The N-terminal leader peptide, which guides the precursor through the modification process, must be cleaved to release the active bacteriocin. This is accomplished by a dedicated serine protease, often referred to as a leader peptidase (e.g., LanP). nih.gov In some staphylococcal systems, like that of epidermin (B1255880), this processing step is controlled by the agr quorum-sensing system, which regulates the activity of the extracellular protease EpiP. nih.gov
Transporters: Mature lantibiotics are secreted from the cell via an ATP-binding cassette (ABC) transporter. researchgate.net This transporter often consists of a membrane-spanning permease and an ATP-binding protein that powers the export. In many cases, the transporter also provides producer self-protection, or "immunity," by actively pumping the bacteriocin out of the cell, preventing it from acting on the producer's own membrane. nih.gov Some systems employ additional accessory proteins, such as LanH in the epidermin BGC, which associates with the ABC transporter to enhance immunity. researchgate.net
| Protein Type | General Function in Lantibiotic Biosynthesis | Example from Related Systems |
| Dehydratase | Converts Ser/Thr to Dha/Dhb | EpiB, NisB |
| Cyclase | Forms thioether bridges (lanthionine rings) | EpiC, NisC |
| ABC Transporter | Exports the mature lantibiotic from the cell | EpiT, NisT |
| Leader Peptidase | Cleaves the N-terminal leader sequence | EpiP, NisP |
| Accessory Transport Protein | Enhances transport and/or producer immunity | EpiH (LanH) |
Comparison with Other Lantibiotic Biosynthetic Systems
The this compound biosynthetic system, while sharing core features with other lantibiotic systems, possesses unique organizational characteristics. Lantibiotics are broadly categorized into types based on their structure and biosynthetic machinery. oup.com
The gene cluster for this compound shows homology to that of epidermin, another well-studied staphylococcal lantibiotic. nih.gov However, a significant difference lies in the number of structural genes. Many staphylococcal lantibiotic gene clusters, including those homologous to the this compound locus in other S. aureus strains, encode two distinct but similar bacteriocin peptides. In contrast, the S. aureus CH-91 strain contains only the single this compound structural gene. nih.gov In this specific locus, the position typically occupied by a second bacteriocin gene is replaced by an open reading frame (ORF) that shares similarity with proteins involved in genetic recombination, suggesting a genomic rearrangement event occurred. nih.gov
The table below compares key features of the this compound system with other representative lantibiotic systems.
| Feature | This compound System | Epidermin System | Nisin System (Type A) | Mersacidin System (Type B) |
| Organism | Staphylococcus aureus | Staphylococcus epidermidis | Lactococcus lactis | Bacillus sp. |
| Structural Gene(s) | Single gene (this compound) nih.gov | Single gene (epiA) nih.gov | Single gene (nisA) | Single gene (mrsA) nih.gov |
| Modification Enzymes | Inferred (likely LanB/C or LanM type) | EpiB (dehydratase), EpiC (cyclase) nih.gov | NisB (dehydratase), NisC (cyclase) | MrsM (bifunctional LanM enzyme) nih.gov |
| Regulation | Inferred (likely QS-influenced) | EpiQ (transcriptional activator), agr system (processing control) nih.govnih.gov | NisR/NisK (two-component system) | MrsR2/MrsK2 (two-component system) nih.gov |
| Key Genomic Feature | Unique gene organization with a single bacteriocin gene nih.gov | Contains accessory transporter protein EpiH researchgate.net | Biosynthesis is auto-induced by external nisin | Globular peptide structure, distinct from elongated Type A lantibiotics nih.gov |
Regulation of this compound Biosynthesis
The production of this compound is not constitutive but is tightly regulated by a complex network that integrates internal cellular signals and external environmental cues. This ensures that the metabolic burden of producing the lantibiotic is undertaken only under conditions where it provides a competitive advantage. researchgate.net
Transcriptional and Translational Control Mechanisms
Direct transcriptional and translational control of the this compound operon has not been specifically detailed, but regulatory mechanisms can be inferred from homologous staphylococcal systems. Two primary models of control are evident for lantibiotics like epidermin and Pep5:
Dedicated Transcriptional Activation: The epidermin BGC includes the gene epiQ, which encodes a DNA-binding protein that acts as a transcriptional activator. nih.gov EpiQ is essential for epidermin production as it binds to the promoter region of the structural gene epiA, initiating the transcription of the biosynthetic genes. nih.gov It is plausible that the this compound BGC is controlled by a similar dedicated activator protein.
Post-Translational Control: Regulation can also occur after the precursor peptide has been synthesized. In the case of epidermin, the global agr quorum-sensing system does not regulate the transcription of the epi genes. Instead, it controls the activity of the extracellular leader peptidase, EpiP, which is responsible for the final maturation step. nih.gov This represents a sophisticated level of control, linking the activation of the bacteriocin directly to the cell-density information provided by the agr system.
It is possible that this compound biosynthesis is subject to a combination of these regulatory layers, involving both a dedicated transcriptional regulator and overriding control from global regulatory networks.
Environmental and Quorum-Sensing Influences on Expression
In S. aureus, the primary system for sensing cell population density and coordinating gene expression is the accessory gene regulator (agr) quorum-sensing (QS) system. nih.gov This system responds to the accumulation of a secreted autoinducing peptide (AIP) and, upon reaching a threshold concentration, activates the transcription of a vast regulon that includes virulence factors and exotoxins. researchgate.net The expression of this compound is likely integrated into this QS network.
The agr system itself is highly sensitive to a variety of environmental and host-derived signals, which in turn would influence this compound production. nih.gov Furthermore, studies on other staphylococcal bacteriocins have shown direct environmental modulation:
Nutrient Availability: Production of the lantibiotic Pep5 by S.epidermidis is repressed by excess phosphate (B84403) in the culture medium. researchgate.net
Osmotic Stress: The production of nukacin ISK-1 by Staphylococcus warneri is stimulated by the presence of salts like NaCl and KCl. researchgate.net
Temperature and pH: The growth of S. aureus and the production of its exoproteins are optimal within specific ranges of temperature (e.g., 30-40°C) and pH (near neutral), with significant repression under acidic or alkaline conditions. nih.govresearchgate.net
These findings suggest that this compound expression is finely tuned to specific environmental niches, likely being upregulated in response to stressors and the presence of competing microbes.
| Regulatory System | Influence on Lantibiotic Production | Modulating Factors |
| Quorum Sensing (agr) | Controls the expression and/or maturation of bacteriocins. nih.govnih.gov | Cell population density, host factors (e.g., lipoproteins), reactive oxygen species. nih.gov |
| Nutrient Signals | Can repress or stimulate production. researchgate.net | Phosphate concentration, carbon source availability. researchgate.net |
| Physicochemical Factors | Affects overall bacterial metabolism and specific gene expression. | Temperature, pH, osmotic pressure (e.g., NaCl concentration). researchgate.netnih.gov |
Adaptive Evolution in Gene Transfer and Production Optimization
The genetic architecture and regulation of lantibiotic systems are subject to significant adaptive evolution, driven by the need to compete in diverse microbial communities and to manage the metabolic cost of production. researchgate.net
Gene Transfer and Genomic Plasticity: Lantibiotic BGCs are often located on mobile genetic elements such as plasmids and transposons. The BGC for staphylococcin C55, for instance, is found on a 32.0-kb plasmid in S. aureus, facilitating its transfer to other strains. nih.gov The unique genomic organization of the this compound locus in strain CH-91, which differs from homologous loci in other staphylococci, points to a history of genetic rearrangement and horizontal gene transfer (HGT). nih.gov Further evidence for this evolutionary flux is the existence of distinct allelic variants of the this compound gene in S. aureus strains isolated from different hosts, such as cattle and humans. nih.gov
Production Optimization: The synthesis of complex secondary metabolites like lantibiotics imposes a significant metabolic burden on the producing organism. researchgate.net This creates a strong selective pressure to evolve tight regulatory controls that restrict production to conditions where the benefit outweighs the cost. Non-producing mutants can often outcompete their producing parent strains in monoculture. researchgate.net Therefore, the evolution of regulatory systems that link production to quorum sensing and specific environmental cues is an adaptive strategy to optimize fitness. This ensures that the energetic cost of producing this compound is only paid when the bacteriocin is most needed—at high cell densities and in the presence of competitors.
Molecular Mechanisms of Bacch91 Action in Biological Systems
Interactions with Cellular Components
The mechanism of action of BacCH91 involves interactions with bacterial cellular components, particularly the cell membrane. science.gov
Membrane Interactions and Permeabilization Studies in Model Systems
This compound is a cationic peptide that inserts into bacterial membranes. science.gov This insertion leads to membrane permeabilization, ultimately causing cell death in susceptible bacteria. science.gov This mechanism is shared with other lantibiotics, which are known to induce pore formation in the target cell membrane, leading to the dissipation of the membrane potential and efflux of vital molecules. core.ac.uk While specific detailed studies on this compound's membrane interactions and permeabilization in various model systems were not extensively detailed in the search results, the general mechanism of membrane permeabilization is a hallmark of this class of bacteriocins. science.govcore.ac.uk
Target Identification and Validation Methodologies (e.g., proteomics, genetics, biochemical assays)
Research on this compound has involved biochemical and molecular characterization. nih.govscience.govresearchgate.net The purification of this compound has been achieved using a three-stage procedure involving ammonium (B1175870) sulfate (B86663) precipitation, organic solvent extraction, and reversed-phase HPLC. nih.govscience.govresearchgate.net Biochemical assays, such as micro-dilution methods, have been used to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. nih.govscience.gov These assays have provided quantitative data on the susceptibility of different bacteria to this compound. nih.govscience.gov
Genetic analysis has included the characterization of the gene encoding this compound (this compound) and its localization in the staphylococcal genome. nih.govresearchgate.net The presence of different allelic variants of this compound has been identified using techniques like restriction fragment length polymorphism assay. science.govscience.govresearchgate.net In silico analysis of genome sequences has also identified gene clusters coding for lanthipeptides, including sequences identical to this compound. mdpi.com
While the search results mention biochemical and genetic characterization, detailed methodologies like specific proteomics studies directly focused on identifying this compound targets were not prominently described. However, for other lantibiotics like nisin, lipid II, a precursor for peptidoglycan biosynthesis, has been identified as a high-affinity receptor involved in docking onto the target membrane and inhibiting cell wall synthesis, in addition to pore formation. core.ac.ukuni-tuebingen.de Given the similarity of this compound to other lantibiotics like epidermin (B1255880) and gallidermin (B1576560), which interact with lipid II d-nb.info, it is plausible that this compound may share a similar target or mechanism involving cell wall synthesis precursors.
Binding Kinetics and Specificity with Putative Molecular Targets
While the search results indicate that this compound is active against Gram-positive bacteria and likely interacts with the cell membrane, detailed information regarding the specific binding kinetics and specificity of this compound with its molecular targets was not found. Studies on other lantibiotics highlight the importance of specific receptors, such as lipid II, for their activity and target recognition. core.ac.ukuni-tuebingen.deresearchgate.net The binding of lantibiotics to lipid II can lead to the formation of pores in the membrane. core.ac.ukresearchgate.net Further research would be needed to elucidate the precise binding characteristics of this compound.
Modulation of Cellular Processes and Pathways
This compound's interaction with bacterial membranes and potential targets leads to the modulation of essential cellular processes.
Analysis of Downstream Cellular Responses (e.g., changes in ion flux, metabolic perturbations)
The membrane permeabilization caused by this compound results in the dissipation of the membrane potential. core.ac.uk This disruption of the ion gradient across the membrane is a key downstream cellular response that leads to cell death. core.ac.uk For other pore-forming bacteriocins, this can cause the efflux of vital molecules like ATP and amino acids. core.ac.uk Microarray analysis has been used to study the effects of sublethal concentrations of bacteriocins on gene expression in Bacillus cereus, revealing up-regulated and down-regulated genes. science.gov While this specific study was on a different bacteriocin (B1578144), it illustrates a methodology that could be applied to study the metabolic perturbations induced by this compound. The primary observed effect of this compound is bactericidal activity against susceptible strains. researchgate.net
Interaction with Specific Receptor Systems in Model Organisms
As a lantibiotic, this compound is likely to interact with specific molecules on the surface of target bacteria that act as receptors. core.ac.ukuni-tuebingen.deresearchgate.net For other lantibiotics, lipid II has been identified as a key receptor involved in both inhibiting cell wall synthesis and facilitating pore formation. core.ac.ukuni-tuebingen.de The amino acid sequence similarity of this compound to epidermin and gallidermin suggests a potentially similar mode of action and interaction with analogous receptor systems in susceptible Gram-positive bacteria. science.govscience.govresearchgate.net The presence of specific resistance mechanisms, such as antagonistic bacteriocin receptors or ABC efflux transporters, in target and producer strains further supports the concept of specific interactions with cellular components. mdpi.com
Mechanistic Insights from Comparative Studies with Analogous Peptides
Comparative studies with analogous peptides provide insights into the potential mechanisms of this compound. The amino acid sequence of this compound is identical to that of BsaA2 and shares similarity with other well-characterized lantibiotics such as epidermin and gallidermin. thegoodscentscompany.comuni.lu Epidermin and gallidermin are also Class I lantibiotics known to possess potent activity against Gram-positive bacteria, often involving membrane disruption. tandfonline.com
While detailed comparative mechanistic studies at the molecular level are limited in the provided information, comparisons regarding stability have been made. This compound is noted for its thermostability and high resistance to cleavage by both prokaryotic and eukaryotic peptidases. thegoodscentscompany.comresearchgate.net This stability is a characteristic also reported for other staphylococcal bacteriocins like aureocin A53 and BacSp222. wikipedia.org BacSp222, another staphylococcal peptide, has been shown to induce efflux of intracellular content, suggesting a lytic mode of action that might be shared with this compound given their classification and origin. wikipedia.org
Structural Biology and Structure Mechanism Relationships of Bacch91
Advanced Structural Determination Methodologies
Understanding the three-dimensional structure of a chemical compound like BacCH91 is crucial for elucidating its mechanism of action at a molecular level. Various advanced structural determination methodologies are employed in structural biology to achieve this.
Cryo-Electron Microscopy (Cryo-EM) for Large Complexes (if applicable)
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the determination of the structure of biological macromolecules and complexes, particularly large ones, in a near-native state. It involves flash-freezing a sample and then imaging it with an electron microscope. This method is especially useful for studying large, dynamic assemblies that may be difficult to crystallize for X-ray crystallography. However, based on the provided search results, there is no information to suggest that Cryo-EM has been utilized to study the structure of this compound, either alone or in complex with its cellular targets.
Mapping Structure to Molecular Function
Understanding the relationship between the structure of this compound and its biological function, specifically its antibacterial activity, is a key area of research. The function of bacteriocins like this compound is intrinsically linked to their three-dimensional structure and how they interact with target bacterial cells.
Rational Design of this compound Variants for Mechanistic Probing
Information specifically detailing the rational design of this compound variants for mechanistic probing, particularly in the context of the cited reference conicet.gov.ar, was not identified in the consulted literature. Research on the rational design of variants for other lantibiotics, such as mutacin 1140, has been explored to improve properties like bioactivity, stability, and pharmacokinetics by introducing specific amino acid substitutions. frontiersin.orgnih.govnih.govnih.gov These studies often involve understanding the structure-activity relationships of the parent peptide to guide modifications aimed at probing or enhancing specific aspects of their mechanism of action.
Interactions with Host-Derived Factors in Non-Clinical Contexts
Research specifically investigating the interactions of this compound with host-derived factors in non-clinical contexts was not comprehensively detailed in the available search results. Studies in this area typically explore how microbial compounds interact with host molecules or systems outside of a clinical treatment setting, such as interactions with host proteins, lipids, or immune components in in vitro or animal models. General studies on host-pathogen interactions highlight the complex interplay between bacterial factors and host responses. wikipedia.orgbidd.group
Biophysical Characterization of Interactions with Biomembranes
Specific information regarding the biophysical characterization of this compound's interactions with biomembranes, particularly referencing studies aligned with the scope implied by reference uni-freiburg.de, was not found in the conducted searches. Biophysical characterization techniques, such as those used to study membrane interactions of other molecules, would typically involve methods like spectroscopy, calorimetry, or microscopy to understand binding kinetics, membrane insertion, or pore formation. uni-freiburg.deebi.ac.uk While the antibacterial mechanism of lanthipeptides often involves membrane interaction, detailed biophysical studies specifically on this compound were not identified.
Computational and Theoretical Studies on Bacch91
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools used to investigate the three-dimensional structure, flexibility, and interactions of biological molecules over time.
Prediction of BacCH91 Tertiary Structure and Conformational Ensemble
Predicting the tertiary structure of proteins and peptides from their amino acid sequence is a complex computational task. researchgate.netlibretexts.org Various methods exist, including comparative modeling (homology modeling), threading, and ab initio calculations, often combined with energy minimization and statistical mechanics. researchgate.netlibretexts.org Homology modeling, which relies on the known structures of related proteins, is a common approach when suitable templates are available. libretexts.org The prediction of a peptide's tertiary structure aims to determine its stable three-dimensional fold, while analyzing the conformational ensemble explores the range of possible shapes the peptide can adopt under different conditions. While the provided search results mention protein tertiary structure prediction methods in general researchgate.netlibretexts.org, specific details on the computational prediction of this compound's tertiary structure or its conformational ensemble are not explicitly detailed within these snippets. However, given that this compound is a lanthipeptide with characteristic thioether rings, its structure prediction would likely involve methods capable of handling these post-translational modifications.
Simulating this compound Interactions with Membrane Models and Protein Targets
Molecular dynamics simulations are frequently used to study the interactions of peptides with biological membranes and protein targets. core.ac.uk These simulations can provide insights into how peptides associate with, insert into, or translocate across lipid bilayers, as well as how they bind to specific protein receptors. core.ac.ukpharmaexcipients.com Studies involving membrane models, such as lipid bilayers, help to understand the initial steps of interaction, membrane insertion, and pore formation by antimicrobial peptides. core.ac.ukpharmaexcipients.commdpi.com While the search results discuss simulating interactions of other molecules, such as microalgae or poorly water-soluble drugs, with membrane models pharmaexcipients.commdpi.com, and mention this compound's activity against Gram-positive bacteria which involves membrane interaction researchgate.netnih.govoup.com, specific computational studies simulating this compound's interactions with membrane models or identified protein targets are not detailed in the provided snippets. This compound, as a lantibiotic, is known to act by pore formation in bacterial membranes or by inhibiting essential cellular processes, which would involve interactions with membrane components or intracellular targets.
Free Energy Calculations for Binding and Permeabilization Events
Free energy calculations are computational methods used to quantify the thermodynamics of molecular processes such as binding and membrane permeabilization. These calculations can determine the favorability of a peptide binding to a target or the energy barrier for it to cross or disrupt a membrane. While the provided search results discuss molecular dynamics simulations which can be a basis for free energy calculations core.ac.ukpharmaexcipients.com, and mention this compound's activity which implies binding and permeabilization events researchgate.netnih.govoup.com, there is no specific information within the snippets about free energy calculations performed for this compound binding to its targets or its membrane permeabilization activity.
Bioinformatics and Machine Learning Approaches
Bioinformatics and machine learning techniques are increasingly applied in peptide research for tasks such as sequence analysis, activity prediction, and evolutionary studies. nih.govresearchgate.net
Predictive Models for this compound Activity Based on Sequence and Structural Features
Machine learning models can be developed to predict the activity of compounds, including peptides, based on their sequence and structural features. nih.govresearchgate.netbocsci.com These models learn patterns from known active and inactive peptides to predict the activity of new or uncharacterized ones. Features used in such models can include amino acid composition, physicochemical properties, sequence motifs, and predicted structural elements. github.comnih.gov While the search results discuss the use of machine learning for predicting antimicrobial activity based on molecular descriptors and sequence features in general nih.govbocsci.comgithub.com, and mention bioinformatics analysis of this compound's gene sequence researchgate.netresearchgate.net, specific details about predictive models developed explicitly for this compound activity based on its sequence or structural features are not present in the provided snippets.
Analysis of this compound Evolution and Relationship to Other RiPPs
Bioinformatics tools are essential for analyzing the evolutionary relationships between peptides and classifying them into families based on sequence similarity and shared biosynthetic pathways. This compound is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), specifically a lantibiotic. researchgate.netkarger.comd-nb.inforesearchgate.net Bioinformatics analyses have indicated a close relationship between the gene encoding this compound (this compound) and those encoding other bacteriocins, such as BSA and epilancin15X, placing them within the same bacteriocin (B1578144) family (BS family) mdpi.comfrontiersin.org. The amino acid sequence of this compound is noted to be similar to epidermin (B1255880) and gallidermin (B1576560). researchgate.netomicsdi.org Analysis of bacterial genomes using tools like antiSMASH can identify gene clusters responsible for the biosynthesis of RiPPs, including lanthipeptides like this compound. nih.govmdpi.combiorxiv.org These analyses help in understanding the distribution and diversity of this compound and related peptides across different bacterial strains and species. researchgate.netbiorxiv.orgdntb.gov.ua
In Silico Screening for Potential Off-Targets in Non-Human Systems (if applicable)
In silico screening involves using computational methods to analyze large datasets and predict potential interactions between a compound and a wide range of biological targets. This approach is valuable for identifying potential off-target effects, which are interactions with unintended molecules that could lead to undesired biological outcomes. While in silico analysis has been applied to study bacteriocin gene clusters, including that of this compound, to identify genetic elements, specific published studies detailing in silico screening of this compound to predict potential off-target interactions in non-human biological systems were not identified in the available search results. The concept of using in silico methods to assess off-target binding to non-human proteomes exists and is utilized in research to inform studies in various model organisms. However, the application of this specific type of screening to this compound is not detailed in the retrieved literature.
Quantum Chemical Calculations for Mechanistic Details
Quantum chemical calculations are powerful theoretical tools that utilize the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed insights into reaction mechanisms, energy landscapes, and molecular interactions at a fundamental level. While quantum chemical methods are widely applied in chemistry and biochemistry to understand complex processes, specific published studies employing quantum chemical calculations to elucidate the detailed mechanisms of action or properties of this compound were not found in the reviewed literature.
Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior and identifying reactive sites. Quantum chemical calculations can provide detailed maps of electron density, molecular orbitals, and charge distribution, which are critical for understanding how a molecule will interact with other molecules. This information can help in identifying potential sites for chemical reactions or interactions with biological targets. Although the general principles of determining electronic structure through theoretical calculations are well-established, specific published research applying these methods to characterize the electronic structure or identify the reactive sites of this compound was not present in the consulted search results.
The biosynthesis of lanthipeptide bacteriocins like this compound involves a series of enzymatic modifications, including dehydration and cyclization reactions, catalyzed by specific biosynthetic enzymes encoded within gene clusters. researchgate.netbioregistry.io Investigating the catalytic mechanisms of these enzymes is crucial for understanding how the mature, active bacteriocin is produced. Computational methods, including quantum chemical calculations and molecular dynamics simulations, can be used to model enzyme-substrate interactions, transition states, and reaction pathways, providing detailed insights into catalytic mechanisms. While the biosynthetic gene cluster for this compound has been identified and the involvement of biosynthetic enzymes is implicit in its classification as a lanthipeptide researchgate.netbioregistry.io, specific published computational studies focused on investigating the detailed catalytic mechanisms of the enzymes responsible for the biosynthesis of this compound were not found in the available search results.
Ecological and Evolutionary Roles of Bacch91
Contribution to Microbial Competition in Natural Niches (e.g., poultry microbiome)
Bacteriocins like BacCH91 contribute to microbial competition by acting as antagonistic agents against other bacteria. science.gov This competitive advantage is particularly relevant in diverse and crowded environments such as the gut microbiome of animals, including poultry. researchoutreach.orgmdpi.compeerj.com The presence of bacteriocin-producing strains can suppress the growth of sensitive competitors, including potential pathogens, a phenomenon contributing to competitive exclusion. researchoutreach.org
This compound has been identified in Staphylococcus aureus strains, notably those isolated from diseased poultry. cit.ie The encoding gene, this compound, has been detected in Staphylococcus isolates from various sources, including poultry. science.govnih.gov The prevalence of specific allelic variants of this compound can differ depending on the origin of the bacterial strain. For instance, variant I of the this compound gene has been observed to dominate in S. aureus strains isolated from poultry, while variant II is more characteristic of S. aureus strains of human origin. science.gov This suggests a potential adaptation or selection for specific this compound variants within different host environments, contributing to the competitive fitness of the producing strains in these niches.
While this compound is primarily linked to S. aureus, studies on related bacteriocins, such as Bac41-like bacteriocins found in Enterococcus faecalis, highlight the broader principle of how these compounds contribute to competition in clinical environments, potentially by conferring a competitive advantage through self-resistance mechanisms. science.gov The production of a bacteriocin (B1578144) coupled with a cognate immunity gene allows the producer bacterium to kill or inhibit competing strains while protecting itself. science.gov
Genetic Dissemination and Horizontal Gene Transfer of this compound
The genetic determinants for bacteriocin production, including the this compound gene, can be disseminated among bacterial populations. Horizontal Gene Transfer (HGT) is a crucial mechanism facilitating the movement of genetic material between organisms that are not parent and offspring. nih.govlibretexts.org HGT plays a significant role in bacterial evolution and adaptation, including the spread of genes conferring competitive advantages. nih.govlibretexts.org
Bacteriocin gene clusters are often located on mobile genetic elements such as plasmids. researchgate.net This location on mobile elements can facilitate their transfer between bacteria through mechanisms like conjugation, transformation, or transduction. nih.govlibretexts.orgasm.org The identification of this compound gene variants and BGC (Bacteriocin Gene Cluster) variants of this compound in Staphylococcus isolates from different sources, including food and wild animals, indicates the genetic dissemination of this bacteriocin determinant. researchgate.netnih.govresearchgate.net The observation of Bac41-like bacteriocin genes being extensively disseminated among E. faecalis strains further exemplifies the potential for widespread distribution of bacteriocin genes within bacterial communities, likely mediated by HGT. science.gov
Co-evolution with Producer and Target Organisms
Co-evolution describes the reciprocal evolutionary changes that occur between interacting species or between a gene and the organism carrying it. ebsco.comnih.gov In the context of bacteriocins, co-evolutionary dynamics are evident in the relationship between the bacteriocin-producing bacterium and both its own immunity mechanisms and the target organisms.
Bacteriocin-producing bacteria typically possess a cognate immunity gene that protects them from their own antimicrobial peptide. science.gov This co-occurrence of a bacteriocin gene and an immunity gene is a fundamental aspect of the evolution of bacteriocin systems, ensuring self-preservation for the producer strain. The partial diversity observed in Bac41-like bacteriocin genes resulting in specificity of self-resistance highlights this co-evolutionary process at the genetic level within producer strains. science.gov
Furthermore, co-evolution can occur between bacteriocin-producing bacteria and the sensitive target organisms. The continuous production of a bacteriocin creates a selective pressure on target populations, favoring the emergence and spread of resistance mechanisms. ebsco.comyoutube.com While specific co-evolutionary pathways involving this compound and particular target organisms are not detailed in the provided search results, the general principle of bacteriocin-mediated competition driving the evolution of resistance in sensitive bacteria is well-established in chemical ecology. wikipedia.orgnih.gov This ongoing evolutionary arms race between the producer and the target influences the effectiveness and distribution of the bacteriocin in a given environment.
Implications for Microbiome Dynamics in Non-Clinical Settings
In the poultry microbiome, where S. aureus strains carrying the this compound gene have been isolated, this compound likely contributes to the complex microbial interactions that govern gut health and colonization resistance against pathogens like Salmonella. researchoutreach.orgmdpi.compeerj.comnih.gov Competitive exclusion, partly mediated by the production of antagonistic substances like bacteriocins, is a key mechanism by which the commensal microbiota prevents pathogen colonization. researchoutreach.orgmdpi.compeerj.com
Advanced Methodologies and Research Tools for Bacch91 Investigation
High-Throughput Screening for Mechanistic Modulators
High-throughput screening (HTS) is a fundamental approach in modern chemical biology and drug discovery, enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets or phenotypic responses mdpi.combeckman.comumich.edu. This technique is crucial for identifying compounds that can act as modulators, such as agonists, antagonists, activators, or inhibitors, of a particular biological pathway or target relevant to BacCH91's activity mdpi.com. HTS integrates robotic automation, liquid handling, and signal detection to generate extensive datasets efficiently beckman.com. Cell-based reporter gene assays are a common format in HTS, allowing for the identification of compounds that modulate gene expression or other cellular processes, which could be applied to study how this compound affects specific cellular pathways nih.govjove.com. The effective nature of HTS for identifying target-specific compounds is attributed to its precise focus on a single mechanism mdpi.com.
Omics Technologies in this compound Research (e.g., transcriptomics, proteomics of affected cells)
Omics technologies provide a holistic view of biological systems by enabling the large-scale characterization and quantification of biological molecules azolifesciences.comhumanspecificresearch.orgmdpi.com. In the context of studying a compound like this compound, transcriptomics and proteomics of affected cells would be particularly informative azolifesciences.comhumanspecificresearch.orgfrontiersin.org. Transcriptomics involves the analysis of the complete set of RNA transcripts produced by the genome, revealing changes in gene expression in response to this compound exposure azolifesciences.comhumanspecificresearch.orgmdpi.com. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, offering insights into the functional consequences of this compound treatment at the protein level azolifesciences.comhumanspecificresearch.orgmdpi.com. Integrating data from multiple omics platforms, such as transcriptomics and proteomics (multi-omics), can provide a more comprehensive understanding of the molecular mechanisms underlying this compound's effects on cells humanspecificresearch.orgmdpi.comfrontiersin.orgrsc.org. These approaches can help to uncover key genes, metabolites, enzymes, and biological elements with pharmacological potential frontiersin.org.
Advanced Imaging Techniques for Cellular Interaction Visualization
Directed Evolution and Synthetic Biology Approaches for Biosynthetic Pathway Engineering
Directed evolution and synthetic biology are powerful tools for engineering biological systems with novel or improved functions, including the design and optimization of biosynthetic pathways nih.govnih.govijpsjournal.comresearchgate.netals-journal.com. Directed evolution mimics the natural evolutionary process in a laboratory setting, allowing for the rapid identification of desired protein properties from large libraries of variants nih.govresearchgate.net. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes, such as the sustainable production of chemicals nih.govijpsjournal.comresearchgate.netals-journal.com. These approaches are highly relevant if this compound is a natural product or if its production or modification through biological routes is desired.
Protein engineering, often guided by directed evolution or rational design, can be applied to modify the enzymes involved in the biosynthesis of this compound nih.govijpsjournal.comresearchgate.netnih.gov. By altering the specificity or activity of key enzymes in the biosynthetic pathway, researchers can potentially engineer the production of novel analogues of this compound nih.govijpsjournal.comnih.govresearchgate.netrsc.orgroyalsocietypublishing.org. These analogues may possess altered chemical structures, which could lead to modified biological activities or mechanisms of action. Strategies such as mutasynthesis and precursor-directed biosynthesis, which involve feeding synthetic precursors to engineered microbial strains, can also be employed to generate structural diversity in the produced compounds researchgate.netrsc.org. This engineering approach expands the chemical space around this compound, facilitating the search for compounds with improved properties.
Future Research Directions and Unexplored Potential
Elucidation of Unidentified Molecular Targets and Pathways of BacCH91
Although this compound exhibits potent activity against certain Gram-positive microorganisms, the precise molecular targets and detailed pathways through which it exerts its effects are not yet fully understood. nih.govresearchgate.net Current knowledge indicates its effectiveness against bacteria like Micrococcus luteus, but the specific cellular components or processes it disrupts require further investigation. nih.govresearchgate.net Future research should employ advanced techniques, such as proteomics, transcriptomics, and genetic screening, to identify the specific molecules that this compound interacts with within susceptible bacterial cells. Understanding these interactions at a molecular level is crucial for optimizing its antimicrobial efficacy and predicting potential resistance mechanisms. Exploring the impact of this compound on essential bacterial functions, such as cell wall synthesis, membrane integrity, or protein synthesis, will provide valuable insights into its mode of action.
Investigations into Environmental Degradation and Persistence of this compound
The environmental fate of this compound is another critical area requiring comprehensive study. As a naturally produced peptide, its stability and persistence in various environments (e.g., soil, water, host tissues) will influence its potential applications and ecological impact. Research should focus on determining the rates and mechanisms of this compound degradation under different environmental conditions, including varying pH, temperature, UV exposure, and microbial activity. researchgate.netresearchgate.net Understanding how quickly and into what products this compound breaks down is essential for assessing its environmental footprint and developing strategies for its responsible use. Studies on the adsorption and mobility of this compound in different matrices are also necessary to predict its distribution and potential accumulation in the environment.
Exploration of Novel Biotechnological Applications Beyond Direct Antimicrobial Use (e.g., as a research probe, in materials science, biosensors)
Beyond its direct application as an antimicrobial agent, this compound possesses characteristics that suggest potential in diverse biotechnological fields. Its thermostability and resistance to enzymatic degradation, for instance, could be advantageous in various industrial or research settings. nih.govresearchgate.net Future research should explore its utility as a research probe to study bacterial cell structures or processes, given its specific activity against certain Gram-positive bacteria. science.govresearchgate.net The incorporation of this compound into biomaterials or its use in the development of biosensors for detecting specific bacterial contaminants are also promising avenues. science.govresearchgate.netamazonaws.com Investigating its potential interactions with different materials and surfaces is crucial for these applications. The unique structural features of this lantibiotic may lend themselves to applications in areas like drug delivery systems or surface functionalization. amazonaws.com
Q & A
Q. What are the key biochemical characteristics of BacCH91, and how are they experimentally determined?
this compound is a lantibiotic bacteriocin produced by Staphylococcus aureus CH-91. Its molecular weight (~2,074.9 Da) is confirmed via electrospray ionization mass spectrometry (ESI-MS) . The N-terminal sequence is resolved using Edman degradation after chemical derivatization with ethanethiol, revealing post-translational modifications characteristic of lantibiotics . Stability assays (pH 3–11, temperatures up to 99°C) show retained activity at acidic pH and thermal resistance up to 80°C, with inactivation at extreme alkalinity (pH 11) or prolonged high temperatures .
Q. What methodologies are optimal for isolating and purifying this compound from bacterial cultures?
this compound is isolated from S. aureus CH-91 supernatants using:
- Ammonium sulfate precipitation (crude extraction).
- Organic solvent extraction (chloroform/methanol mixture) to exploit its hydrophobicity.
- Reverse-phase HPLC with a C8 column under gradient elution (acetonitrile/water + 0.1% TFA), yielding a single homogeneous peak at ~11.5 minutes .
This protocol achieves ~10% yield, comparable to other bacteriocin purification workflows .
Q. What is the antimicrobial spectrum of this compound, and how are MIC values determined?
this compound selectively targets Gram-positive bacteria (e.g., Micrococcus luteus MIC: 2.5–40 nM) but shows no activity against Gram-negative species or Lactococcus lactis (MIC >100 µM) . MICs are quantified via:
- Microdilution assays in 96-well plates.
- Radial diffusion assays (1 cm inhibition zone = 1 activity unit) .
Strain-specific variations in susceptibility are linked to cell wall composition and bacteriocin resistance genes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s stability data under varying experimental conditions?
Discrepancies in thermal stability (e.g., full activity retention at 80°C vs. hydrolysis at 99°C) arise from:
- Assay sensitivity differences : Radial diffusion (qualitative) vs. quantitative MIC measurements.
- Buffer composition : Activity loss at pH >7.0 correlates with peptide aggregation .
- Protease interference : this compound resits staphylococcal peptidases (e.g., StpC) but may degrade under exogenous protease exposure .
Recommendation: Standardize buffers (e.g., pH 6.4 mimicking chicken skin) and validate stability via SDS-PAGE and mass spectrometry .
Q. What genomic and bioinformatics strategies identify this compound allelic variants across S. aureus strains?
this compound’s gene (This compound) is accessory, not core genomic, with two allelic variants (I and II) distinguished by RFLP analysis (BcuI digestion) . Key steps:
- PCR amplification using primers bacteruniqueF and bacterrewR.
- BLASTp alignment against NCBI databases to detect homologous sequences (e.g., epidermin-like lantibiotics).
- Comparative genomics : Tandem repeats in poultry-associated strains vs. human isolates .
Allelic variant I is poultry-specific, while II occurs in human and animal strains, suggesting host adaptation .
Q. How does the absence of StpC protease activity influence this compound biosynthesis, and how is this tested experimentally?
Despite S. aureus CH-91 secreting StpC (a cysteine peptidase), E-64 inhibitor studies show no reduction in this compound yield, indicating StpC-independent maturation . To validate:
- Knockout mutants : Compare this compound production in ΔstpC vs. wild-type strains.
- Leader peptide analysis : this compound’s leader is processed after charged residues (unlike StpC’s preference for bulky residues) .
This contrasts with other lantibiotics requiring proteolytic activation, highlighting unique post-translational machinery .
Q. Why do some S. aureus strains harbor this compound genes without producing active bacteriocin?
Genomic presence ≠ expression. Strains like ED98 and RF122 carry This compound homologs but lack production due to:
- Silenced promoters or frameshift mutations.
- Missing regulatory genes (e.g., lbpB for lantibiotic biosynthesis) .
Methodological solution: Combine RNA-seq (transcriptional activity) and LC-MS (peptide detection) to confirm expression .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s protease resistance compared to other lantibiotics?
this compound resists trypsin/proteinase K, unlike epidermin or nisin . This contradiction arises from:
- Structural differences : Phe4 in this compound vs. Lys4 in epidermin alters protease cleavage sites.
- Assay duration : Prior studies used prolonged incubation (e.g., 24 hours), whereas this compound assays were shorter (1 hour) .
Recommendation: Perform time-course assays and structural modeling to map protease interaction sites.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
